molecular formula C13H16O B12541669 7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol CAS No. 143674-93-5

7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol

Cat. No.: B12541669
CAS No.: 143674-93-5
M. Wt: 188.26 g/mol
InChI Key: CYAYIMHQLKRUFT-UHFFFAOYSA-N
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Description

7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[4.3.2]undeca framework with ethenyl and hydroxyl functional groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:

    Formation of the bicyclic core: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.

    Introduction of the ethenyl group: This step may involve the use of vinylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ethenyl group can be reduced to form ethyl derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Ethyl derivatives.

    Substitution: Halogenated or nucleophile-substituted products.

Scientific Research Applications

7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol involves its interaction with specific molecular targets. The ethenyl and hydroxyl groups play a crucial role in its reactivity and binding to targets. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.3.2]undeca-2,4,10-trien-7-one: Similar structure but with a ketone group instead of a hydroxyl group.

    7-Methylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol: Similar structure with a methyl group instead of an ethenyl group.

Uniqueness

7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol is unique due to the presence of both ethenyl and hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

143674-93-5

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

7-ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol

InChI

InChI=1S/C13H16O/c1-2-13(14)10-9-11-5-3-4-6-12(13)8-7-11/h2-8,11-12,14H,1,9-10H2

InChI Key

CYAYIMHQLKRUFT-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCC2C=CC=CC1C=C2)O

Origin of Product

United States

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